molecular formula C13H19NO3 B1292676 4-Tert-butoxy-N-methoxy-N-methylbenzamide CAS No. 916791-35-0

4-Tert-butoxy-N-methoxy-N-methylbenzamide

Cat. No. B1292676
CAS RN: 916791-35-0
M. Wt: 237.29 g/mol
InChI Key: AFPRGMGUHZFQKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with tert-butyl and methoxy groups involves various strategies. For instance, the synthesis of polyimides with tert-butyl side groups was achieved via polycondensation, indicating the potential for similar approaches in synthesizing "4-Tert-butoxy-N-methoxy-N-methylbenzamide" . Additionally, the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide and subsequent reactions demonstrate the synthetic utility of N-tert-butyl-N-methylbenzamides, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl and methoxy groups is characterized by various spectroscopic methods. For example, the crystal structure of a related compound was determined by X-ray crystallography, which could provide a model for understanding the structure of "4-Tert-butoxy-N-methoxy-N-methylbenzamide" . The molecular and crystal structure of other compounds is stabilized by intramolecular hydrogen bonds, which could also be a feature in the compound of interest .

Chemical Reactions Analysis

The chemical reactivity of compounds with tert-butyl and methoxy groups includes reactions such as metalation and the formation of Schiff bases [3, 7]. These reactions are indicative of the potential chemical behavior of "4-Tert-butoxy-N-methoxy-N-methylbenzamide", suggesting that it may undergo similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . These properties are influenced by the presence of tert-butyl and methoxy groups, which are also present in "4-Tert-butoxy-N-methoxy-N-methylbenzamide". Therefore, it can be hypothesized that the compound may exhibit similar properties.

Scientific Research Applications

Radioligand Development for Sigma-2 Receptors

The synthesis and evaluation of benzamide analogues, including compounds with tert-butoxy groups, have been explored for their affinity towards sigma-2 (σ2) receptors. One study developed novel sigma-2 receptor probes, demonstrating the potential of such compounds in receptor binding studies and neuropharmacology research (Xu et al., 2005).

Spin Interaction in Zinc Complexes

Research into the spin interaction within zinc complexes of Schiff and Mannich bases with tert-butoxy groups has provided insights into the electronic and magnetic properties of such complexes. This has implications for the development of materials with specific magnetic properties (Orio et al., 2010).

Liquid Crystalline Properties

The effect of tert-butoxy tails on the mesomorphic properties of rod-like ester-based liquid crystalline compounds has been studied, revealing the influence of this functional group on the thermal and optical properties of liquid crystals. This research contributes to the field of materials science, particularly in the development of liquid crystal displays and other optoelectronic devices (Thakur & Patel, 2020).

N-Alkylation Techniques

Studies on the selective N-alkylation of compounds, including those with tert-butoxy groups, underline the importance of these reactions in synthetic chemistry. These methodologies are crucial for constructing complex molecules with potential applications in pharmaceuticals and agrochemicals (Conreaux et al., 2005).

Synthesis of Quinazolone Derivatives

The synthesis of quinazolone derivatives involving tert-butoxy groups has been investigated for their potential applications in medicinal chemistry. These compounds hold promise for the development of novel therapeutic agents (Xiao-kai, 2013).

properties

IUPAC Name

N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPRGMGUHZFQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butoxy-N-methoxy-N-methylbenzamide

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